molecular formula C18H26FNO · HCl B1164201 4-fluoro PV8 piperidine analog (hydrochloride)

4-fluoro PV8 piperidine analog (hydrochloride)

Cat. No. B1164201
M. Wt: 327.9
InChI Key: CEUCCTWKHIAZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PV8 is an analog of α-pyrrolidinopentiophenone, a psychoactive cathinone. 4-fluoro PV8 piperidine analog differs from the 4-fluoro form of PV8 by having a piperidine group in place of the pyrrolidine group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

Building Blocks for Discovery Chemistry

3-Fluoro- and trifluoromethylthio-piperidines, which include 4-fluoro PV8 piperidine analogs, are important building blocks in discovery chemistry. A method to access these analogs with rich functionality for chemoselective derivatization has been developed, offering high diastereocontrol (García-Vázquez et al., 2021).

Antiviral Activity

Novel 1,4-disubstituted piperidine/piperazine derivatives, including N-(4-Fluoro-benzyl)piperazine analog B07 hydrochloride, have been synthesized and evaluated for their in vitro activities against HIV-1. These compounds showed potent anti-HIV-1 activities, suggesting potential use in new anti-HIV-1 therapies (Dong et al., 2012).

Antidepressant Potential

Fluorinated analogs of piperidine-based compounds, specifically targeting 5-HT1A receptors, have been developed. These analogs exhibit enhanced and long-lasting agonist activity, suggesting significant antidepressant potential. The fluorine atom's location at the C-4 position of the piperidine ring was found to be favorable for oral activity (Vacher et al., 1999).

5-HT2 Antagonist Activity

Synthesis of piperidines with 5-HT2 antagonist activity has been achieved. These include 4-(benzo[b]furan-3-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines, which have shown potent 5-HT2 antagonist activity in vitro (Watanabe et al., 1993).

Corrosion Inhibition

Piperidine derivatives have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to study the adsorption and inhibition efficiencies of these compounds, revealing their potential as corrosion inhibitors (Kaya et al., 2016).

ALK Inhibition in Cancer Treatment

A new anaplastic lymphoma kinase (ALK) inhibitor, Compound 1, which includes 4-fluoro piperidine analogs, has been studied for its potential application in cancer treatment. The compound's pharmacokinetics, including its clearance and half-life, have been investigated in mice (Teffera et al., 2013).

Antimicrobial Studies

Novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides have been synthesized and evaluated for their antimicrobial efficacy. Some compounds in this class exhibited potent inhibitory activity against various pathogenic strains (Priya et al., 2005).

properties

Molecular Formula

C18H26FNO · HCl

Molecular Weight

327.9

InChI

InChI=1S/C18H26FNO.ClH/c1-2-3-5-8-17(20-13-6-4-7-14-20)18(21)15-9-11-16(19)12-10-15;/h9-12,17H,2-8,13-14H2,1H3;1H

InChI Key

CEUCCTWKHIAZFB-UHFFFAOYSA-N

SMILES

O=C(C(CCCCC)N1CCCCC1)C2=CC=C(F)C=C2.Cl

synonyms

1-(4-fluorophenyl)-2-(piperidin-1-yl)heptan-1-one, monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro PV8 piperidine analog (hydrochloride)
Reactant of Route 2
Reactant of Route 2
4-fluoro PV8 piperidine analog (hydrochloride)
Reactant of Route 3
Reactant of Route 3
4-fluoro PV8 piperidine analog (hydrochloride)
Reactant of Route 4
Reactant of Route 4
4-fluoro PV8 piperidine analog (hydrochloride)
Reactant of Route 5
4-fluoro PV8 piperidine analog (hydrochloride)
Reactant of Route 6
Reactant of Route 6
4-fluoro PV8 piperidine analog (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.